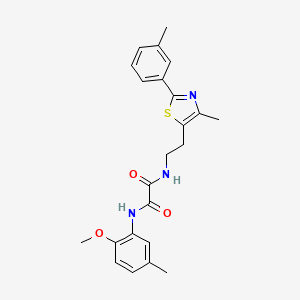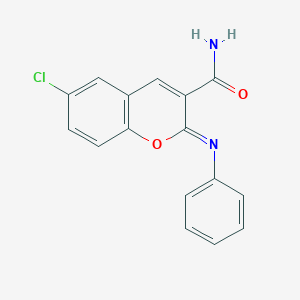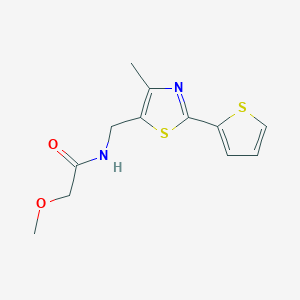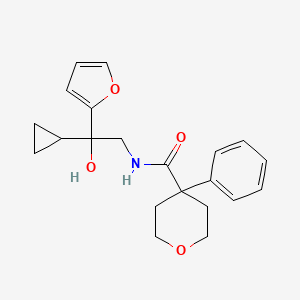
3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” is an organic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a phenoxymethyl group .
Molecular Structure Analysis
The molecular formula of the compound is C10H9NO2 . The presence of the isoxazole ring, which contains both nitrogen and oxygen, introduces polarity to the molecule. The methoxy and phenoxymethyl substituents are also polar, which could influence the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the isoxazole ring and the substituents. The isoxazole ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The methoxy and phenoxymethyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. The compound is likely to be a solid at room temperature, given its molecular weight of 175.18 . The presence of polar groups could make it soluble in polar solvents .科学的研究の応用
Antimicrobial and Antitubercular Activities
Research has shown that certain isoxazole derivatives, including those related to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole, exhibit significant antimicrobial and antitubercular properties. For example, a study synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against various bacteria and antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018).
Antiproliferative and Tubulin-Targeting Agents
Isoxazole derivatives, including structures similar to this compound, have been identified as potent antiproliferative tubulin-targeting agents. A study focused on the synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, which demonstrated significant antimitotic and microtubule destabilizing activity (Chernysheva et al., 2018).
Crystal Structure and Molecular Docking
The crystal structure and molecular docking of isoxazole derivatives, including those related to this compound, provide insights into their potential biological interactions. A study analyzed the crystal structure, molecular docking, and Hirshfeld surface of a similar compound, which could be pivotal for understanding its interactions with biological targets (Sreenatha et al., 2017).
Fungicidal Activities
Isoxazole derivatives have also been researched for their fungicidal properties. A study synthesized a series of 3-(a-alkoxyiminobenzyl)isoxazole derivatives, revealing significant fungicidal activities against various crop diseases (Minoru et al., 2010).
Anticancer Activity
There is evidence suggesting that isoxazole derivatives possess anticancer properties. For instance, one study synthesized novel 5-(3-(substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, which showed potent activity against cancer cells (Liu et al., 2008).
将来の方向性
The study of isoxazole derivatives is an active area of research due to their diverse biological activities. Future research on “3-(4-Methoxyphenyl)-5-(phenoxymethyl)isoxazole” could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-14-9-7-13(8-10-14)17-11-16(21-18-17)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPTXMKRVXHUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)


![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)


![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)


![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)

